Methyl 2-(4-methoxyphenyl)-2-methylpropanoate
Overview
Description
Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes a methoxy group (-OCH₃) attached to a benzene ring and a methyl ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 4-methoxybenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Esterification: The compound can be synthesized by reacting 2-(4-methoxyphenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions, often using continuous flow reactors to ensure efficiency and consistency. The choice of catalyst and reaction conditions is optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: 2-(4-methoxyphenyl)-2-methylpropanoic acid.
Reduction: 2-(4-methoxyphenyl)-2-methylpropanol.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is used as an intermediate in the synthesis of more complex organic molecules. Its ester functionality makes it a versatile building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It may serve as a precursor for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of fragrances and flavorings due to its pleasant aroma and taste.
Mechanism of Action
The mechanism by which Methyl 2-(4-methoxyphenyl)-2-methylpropanoate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved are subject to ongoing research and vary based on the biological context.
Comparison with Similar Compounds
Methyl 4-methoxybenzoate: Similar structure but with a different functional group placement.
Methyl 2-(3-methoxyphenyl)-2-methylpropanoate: Similar core structure but with a different position of the methoxy group on the benzene ring.
Uniqueness: Methyl 2-(4-methoxyphenyl)-2-methylpropanoate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. This arrangement allows for distinct interactions with biological targets compared to similar compounds.
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Properties
IUPAC Name |
methyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,11(13)15-4)9-5-7-10(14-3)8-6-9/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNAVDASMZBUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284505 | |
Record name | methyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6274-50-6 | |
Record name | 6274-50-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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